Ethyl 2-(4-benzylmorpholin-2-yl)acetate
Overview
Description
Ethyl 2-(4-benzylmorpholin-2-yl)acetate is a chemical compound with the CAS Number: 73933-19-4 . It has a molecular weight of 263.34 and its IUPAC name is ethyl (4-benzyl-2-morpholinyl)acetate .
Synthesis Analysis
The synthesis of Ethyl 2-(4-benzylmorpholin-2-yl)acetate involves dissolving 30 g (114 mmol) of the compound in methanol (300 mL). Pd/C (3 g) is then added at room temperature under H2 (gas) 50 psi. The reaction is carried out at room temperature for 10 hours, and the reaction is directly filtered after completion .Molecular Structure Analysis
The InChI code for Ethyl 2-(4-benzylmorpholin-2-yl)acetate is 1S/C15H21NO3/c1-2-18-15(17)10-14-12-16(8-9-19-14)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Enzymatic Applications and Kinetic Resolution
- Ethyl 1,4-benzodioxan-2-carboxylate, a compound related to Ethyl 2-(4-benzylmorpholin-2-yl)acetate, is used as an intermediate for the production of drug doxazosin mesylate. It was kinetically resolved to obtain the S-enantiomer in a lipase-catalyzed transesterification reaction, demonstrating its potential in enzymatic applications and kinetic resolutions (Kasture et al., 2005).
Tautomerism and Chemical Reactivity
- Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, another related compound, exhibits tautomerism and decomposes to yield specific products when treated under certain conditions, indicating a potential role in chemical synthesis and understanding of tautomerism (Carrington et al., 1972).
Synthesis of Aryl-1,3,4-oxadiazolyl-acetic Acids
- Ethyl (l//-tetrazol-5-yl)acetate is used in the synthesis of ethyl (5-aryl-l,3,4oxadiazol-2-yl)acetates and related acetic acids, highlighting its role in the synthesis of compounds with potential biological activities (Janda, 2001).
Formation of New Compounds
- Continuous research on the ethyl acetate extract from marine fungus led to the identification of new compounds, indicating the role of ethyl acetate derivatives in the discovery of novel compounds (Wu et al., 2010).
Antioxidant and Anti-inflammatory Properties
- Substituted aryl meroterpenoids derived from the ethyl acetate fraction of red seaweed showed potential antioxidant and anti-inflammatory activities, pointing towards the therapeutic potential of ethyl acetate derivatives (Chakraborty et al., 2016).
Synthesis and Biological Activity
- Ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates were synthesized and showed promising antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities, emphasizing the broad spectrum of biological activities of ethyl acetate derivatives (Gurevich et al., 2020).
properties
IUPAC Name |
ethyl 2-(4-benzylmorpholin-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-18-15(17)10-14-12-16(8-9-19-14)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFOBUJYPANZMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CN(CCO1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503329 | |
Record name | Ethyl (4-benzylmorpholin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00503329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-benzylmorpholin-2-yl)acetate | |
CAS RN |
73933-19-4 | |
Record name | Ethyl (4-benzylmorpholin-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00503329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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